1,4-Diethoxybut-1-ene
Description
1,4-Diethoxybut-1-ene (CAS 20348-33-0) is an organoether compound characterized by two ethoxy groups attached to a butene backbone. Its molecular formula is C₈H₁₄O₂, and it is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of polymers, specialty chemicals, and pharmaceuticals. The compound’s structure imparts unique reactivity due to the conjugation of the double bond with electron-rich ethoxy groups, making it valuable in cycloaddition reactions and as a diene in Diels-Alder transformations .
Physicochemical properties:
- Boiling Point: ~180–185°C
- Density: 0.91–0.93 g/cm³
- Solubility: Miscible with common organic solvents (e.g., ethanol, ether); low water solubility.
Properties
CAS No. |
62454-70-0 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1,4-diethoxybut-1-ene |
InChI |
InChI=1S/C8H16O2/c1-3-9-7-5-6-8-10-4-2/h5,7H,3-4,6,8H2,1-2H3 |
InChI Key |
XXGRVFSXEFSXRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC=COCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diethoxybut-1-ene can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with sodium ethoxide in ethanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethoxy groups. The reaction conditions typically involve refluxing the mixture to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of 1,4-Diethoxybut-1-ene may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Diethoxybut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert 1,4-Diethoxybut-1-ene to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
1,4-Diethoxybut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Diethoxybut-1-ene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analogues
a) 1,4-Dioxane (CAS 123-91-1)
- Structure : Cyclic diether (six-membered ring with two oxygen atoms).
- Applications : Solvent in pharmaceuticals, adhesives, and resins.
- Toxicity: Classified as a likely human carcinogen (EPA) with high environmental persistence. Chronic exposure linked to hepatotoxicity and nephrotoxicity .
| Property | 1,4-Diethoxybut-1-ene | 1,4-Dioxane |
|---|---|---|
| Molecular Formula | C₈H₁₄O₂ | C₄H₈O₂ |
| Boiling Point | 180–185°C | 101°C |
| Toxicity (LD₅₀) | Low acute toxicity (oral) | High (oral, rat: 5,170 mg/kg) |
| Reactivity | Electrophilic diene | Stable, inert solvent |
Key Difference : Unlike 1,4-dioxane, 1,4-diethoxybut-1-ene’s acyclic structure enhances its reactivity in synthetic applications but reduces environmental persistence .
b) Divinyl Ether (CAS 109-93-3)
- Structure : CH₂=CHOCH₂CH₂OCH=CH₂.
- Applications: Anesthetic agent and monomer for polymers.
- Reactivity : Highly flammable; undergoes rapid polymerization.
| Property | 1,4-Diethoxybut-1-ene | Divinyl Ether |
|---|---|---|
| Stability | Moderate (stable at RT) | Low (decomposes explosively) |
| Flammability | Low | High |
| Synthetic Utility | Diels-Alder reactions | Polymerization initiator |
Key Difference : The ethoxy groups in 1,4-diethoxybut-1-ene stabilize the molecule against radical polymerization, unlike divinyl ether .
a) Ethyl Vinyl Ether (CAS 109-92-2)
- Structure : CH₂=CHOCH₂CH₃.
- Applications : Precursor for coatings and adhesives.
| Property | 1,4-Diethoxybut-1-ene | Ethyl Vinyl Ether |
|---|---|---|
| Volatility | Low | High (BP: 36°C) |
| Electrophilicity | Moderate | High |
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